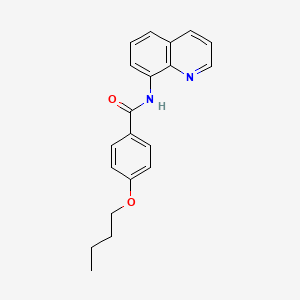![molecular formula C19H26FN3O4S B11330126 1-({1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11330126.png)
1-({1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
The synthesis of 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes may involve:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.
Step 3: Addition of the methanesulfonyl group using sulfonylation reactions.
Step 4: Coupling of the piperidine-4-carbonyl and piperidine-4-carboxamide moieties through amide bond formation.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.
Scientific Research Applications
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperidine-4-carboxamide can be compared with similar compounds, such as:
1-(4-Fluorophenyl)-4-{1-[(4-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl-containing compound with different substituents and reactivity.
Properties
Molecular Formula |
C19H26FN3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H26FN3O4S/c20-17-3-1-14(2-4-17)13-28(26,27)23-11-7-16(8-12-23)19(25)22-9-5-15(6-10-22)18(21)24/h1-4,15-16H,5-13H2,(H2,21,24) |
InChI Key |
YAYACJJZDKXRAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-dimethyl-2,7-bis(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11330045.png)
![3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11330047.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B11330054.png)
![butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11330062.png)
![4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol](/img/structure/B11330063.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11330069.png)
![6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11330072.png)
![N-butyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11330074.png)
![Methyl 2-chloro-5-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11330075.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11330079.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B11330098.png)
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)pentanamide](/img/structure/B11330099.png)
![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11330113.png)
